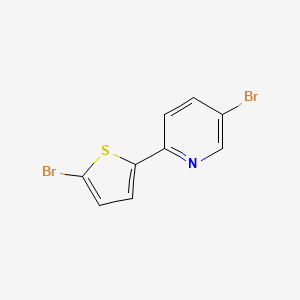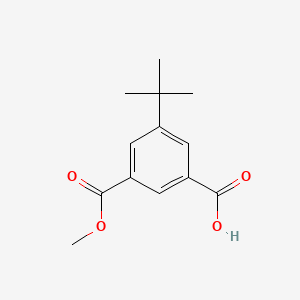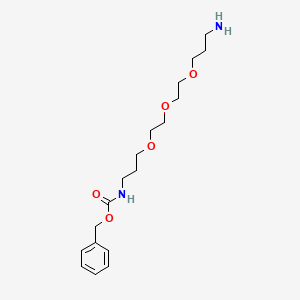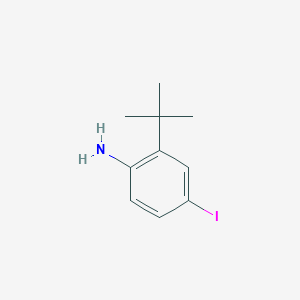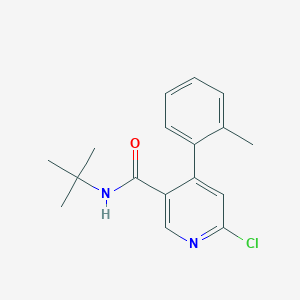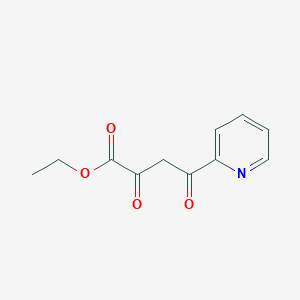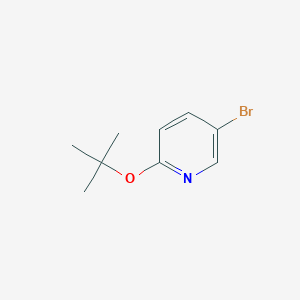
5-Bromo-2-(tert-butoxy)pyridine
Vue d'ensemble
Description
5-Bromo-2-(tert-butoxy)pyridine is a chemical compound that is part of a broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties. The presence of the bromine atom and the tert-butoxy group in the molecule suggests that it could be a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can involve various strategies, including oxidative cyclization and carbon-carbon coupling reactions. For instance, the oxidative cyclization of certain pyridine precursors in the presence of cobalt(II) has been shown to be an effective route to synthesize substituted pyridines . Similarly, carbon-carbon coupling reactions are pivotal in the synthesis of novel pyridine derivatives, as demonstrated by the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and related compounds . Although the specific synthesis of 5-Bromo-2-(tert-butoxy)pyridine is not detailed in the provided papers, these methods could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction and spectroscopic methods. For example, the structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined and compared with its regioisomer, revealing differences in the orientation of substituent groups and bond angles . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of a bromine atom typically makes these compounds reactive towards nucleophiles, allowing for the introduction of different substituents. Additionally, the tert-butoxy group could influence the reactivity and selectivity of the molecule in these reactions. The papers provided do not detail specific reactions of 5-Bromo-2-(tert-butoxy)pyridine, but insights can be drawn from related studies on brominated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be studied using computational methods such as density functional theory (DFT). These studies can provide information on vibrational frequencies, chemical shifts, and non-linear optical properties, as seen in the analysis of 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) . The specific properties of 5-Bromo-2-(tert-butoxy)pyridine would likely be influenced by the electron-withdrawing effects of the bromine atom and the steric effects of the tert-butoxy group.
Applications De Recherche Scientifique
Synthesis and Structure in Organic Chemistry
5-Bromo-2-(tert-butoxy)pyridine finds application in the synthesis of various organic compounds. For example, a study by Kuhn, Al-Sheikh, and Steimann (2003) describes the synthesis and structure of a pyridinium ylide, showcasing the use of brominated compounds in creating complex organic structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Catalysis and Reaction Mechanisms
The compound is utilized in catalysis and reaction studies. Wang et al. (2014) conducted a study on the Suzuki cross-coupling reaction using brominated salicylaldehyde, which is relevant to the use of 5-Bromo-2-(tert-butoxy)pyridine in similar reactions (Wang et al., 2014).
Spectroscopic and Optical Studies
The spectroscopic characterization of similar brominated pyridines has been studied for understanding their chemical behavior. A study by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine highlights the use of spectroscopic methods to analyze the compound's structure, which can be extrapolated to 5-Bromo-2-(tert-butoxy)pyridine (Vural & Kara, 2017).
Reactions with Phenols and Radicals
The reactivity of tert-butoxy radicals, closely related to 5-Bromo-2-(tert-butoxy)pyridine, with phenols has been studied by Das et al. (1981). This research provides insight into the chemical behavior of tert-butoxy compounds in different solvents (Das et al., 1981).
Magnetic Interaction Studies
Research on pyridine derivatives with tert-butyl groups, as in the case of 5-Bromo-2-(tert-butoxy)pyridine, includes studies on magnetic interactions. Kawakami, Tonegawa, and Ishida (2016) investigated pyridine-2,6-diyl dinitroxides, highlighting the significance of such compounds in magnetic studies (Kawakami, Tonegawa, & Ishida, 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSAAFGYJWKOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479839 | |
| Record name | 5-Bromo-2-(tert-butoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tert-butoxy)pyridine | |
CAS RN |
850495-91-9 | |
| Record name | 5-Bromo-2-(tert-butoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(tert-butoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



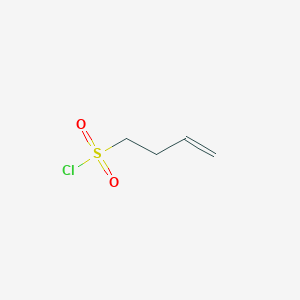
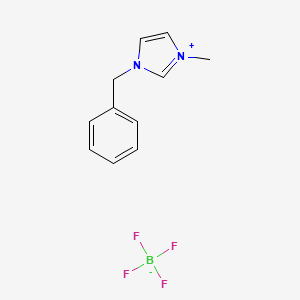
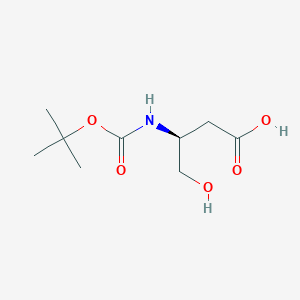
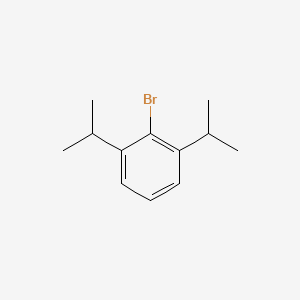
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
